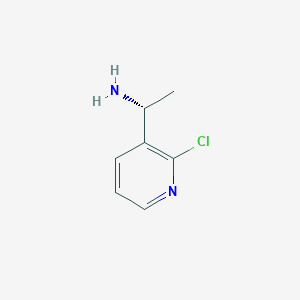
(1r)-1-(2-Chloropyridin-3-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1r)-1-(2-Chloropyridin-3-yl)ethan-1-amine is an organic compound that features a pyridine ring substituted with a chlorine atom at the second position and an ethanamine group at the first position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1r)-1-(2-Chloropyridin-3-yl)ethan-1-amine typically involves the following steps:
Starting Material: The process begins with the preparation of 2-chloropyridine.
Alkylation: The 2-chloropyridine undergoes alkylation with an appropriate alkylating agent to introduce the ethanamine group.
Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the desired (1r) enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives with various functional groups.
Reduction: Reduced forms such as primary amines.
Substitution: Substituted pyridine derivatives with different functional groups.
科学的研究の応用
(1r)-1-(2-Chloropyridin-3-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (1r)-1-(2-Chloropyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
(1r)-1-(2-Bromopyridin-3-yl)ethan-1-amine: Similar structure with a bromine atom instead of chlorine.
(1r)-1-(2-Fluoropyridin-3-yl)ethan-1-amine: Similar structure with a fluorine atom instead of chlorine.
(1r)-1-(2-Methylpyridin-3-yl)ethan-1-amine: Similar structure with a methyl group instead of chlorine.
Uniqueness: (1r)-1-(2-Chloropyridin-3-yl)ethan-1-amine is unique due to the presence of the chlorine atom, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for certain applications where other halogenated or substituted derivatives may not be as effective.
特性
分子式 |
C7H9ClN2 |
|---|---|
分子量 |
156.61 g/mol |
IUPAC名 |
(1R)-1-(2-chloropyridin-3-yl)ethanamine |
InChI |
InChI=1S/C7H9ClN2/c1-5(9)6-3-2-4-10-7(6)8/h2-5H,9H2,1H3/t5-/m1/s1 |
InChIキー |
KRRJPKWZJVRTPE-RXMQYKEDSA-N |
異性体SMILES |
C[C@H](C1=C(N=CC=C1)Cl)N |
正規SMILES |
CC(C1=C(N=CC=C1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butylN-[(2S)-2-(methylsulfamoyl)propyl]carbamate](/img/structure/B13594868.png)












